5-[1-(furan-2-ylmethyl)pyrrolidin-2-yl]-N-[2-(1H-imidazol-5-yl)ethyl]thiophene-2-carboxamide
Overview
Description
5-[1-(furan-2-ylmethyl)pyrrolidin-2-yl]-N-[2-(1H-imidazol-5-yl)ethyl]thiophene-2-carboxamide is a complex organic compound that features a combination of several heterocyclic structures. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of furan, pyrrolidine, imidazole, and thiophene rings within its structure suggests a diverse range of chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(furan-2-ylmethyl)pyrrolidin-2-yl]-N-[2-(1H-imidazol-5-yl)ethyl]thiophene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the individual heterocyclic components, followed by their sequential coupling.
Furan-2-ylmethyl Pyrrolidine Synthesis: This step involves the alkylation of pyrrolidine with furan-2-ylmethyl halide under basic conditions.
Imidazole Derivative Preparation: Imidazole derivatives can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Thiophene Carboxamide Formation: The thiophene ring is typically synthesized through the Gewald reaction, which involves the condensation of a ketone, sulfur, and a nitrile.
The final step involves the coupling of these intermediates under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones.
Reduction: The imidazole ring can be reduced to form imidazolines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Imidazolines and other reduced forms.
Substitution: Halogenated thiophenes and other substituted derivatives.
Scientific Research Applications
5-[1-(furan-2-ylmethyl)pyrrolidin-2-yl]-N-[2-(1H-imidazol-5-yl)ethyl]thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets within biological systems. The imidazole ring, for example, is known to interact with enzymes and receptors, potentially inhibiting their activity. The furan and thiophene rings may contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-diones and prolinol.
Imidazole Derivatives: Compounds such as clemizole and omeprazole.
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and its esters.
Uniqueness
What sets 5-[1-(furan-2-ylmethyl)pyrrolidin-2-yl]-N-[2-(1H-imidazol-5-yl)ethyl]thiophene-2-carboxamide apart is the unique combination of its heterocyclic components, which may result in distinct chemical reactivity and biological activity compared to its individual components or simpler analogs.
Properties
IUPAC Name |
5-[1-(furan-2-ylmethyl)pyrrolidin-2-yl]-N-[2-(1H-imidazol-5-yl)ethyl]thiophene-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c24-19(21-8-7-14-11-20-13-22-14)18-6-5-17(26-18)16-4-1-9-23(16)12-15-3-2-10-25-15/h2-3,5-6,10-11,13,16H,1,4,7-9,12H2,(H,20,22)(H,21,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRCXIHTKQDRKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CO2)C3=CC=C(S3)C(=O)NCCC4=CN=CN4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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